molecular formula C15H20N2O2 B2666368 Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate CAS No. 2251053-18-4

Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate

Cat. No.: B2666368
CAS No.: 2251053-18-4
M. Wt: 260.337
InChI Key: GAYXRQXUQGEQPU-UHFFFAOYSA-N
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Description

Benzyl (5-azaspiro[2Derived from natural products, this compound exhibits various biological activities, including anti-inflammatory and antibacterial effects.

Scientific Research Applications

Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its anti-inflammatory and antibacterial properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory conditions.

    Industry: Potential use in the development of agricultural chemicals and pharmaceuticals.

Safety and Hazards

The safety information for Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate indicates that it has several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to handle the compound under an inert gas and protect it from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-azaspiro[2.5]octane-1-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for Benzyl (5-azaspiro[2 large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate involves its interaction with specific molecular targets in bacterial cells, leading to the inhibition of essential bacterial enzymes. This results in the disruption of bacterial cell wall synthesis and ultimately bacterial cell death. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (6-azaspiro[2.5]octan-1-yl)carbamate: Similar structure but with a different position of the nitrogen atom in the spiro ring.

    Spirotetramat: Another spirotetramate compound used as an insecticide.

Uniqueness

Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate is unique due to its specific spirotetramate structure, which imparts distinct biological activities. Its ability to act as both an anti-inflammatory and antibacterial agent makes it a valuable compound for various applications in medicine and agriculture.

Properties

IUPAC Name

benzyl N-(5-azaspiro[2.5]octan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-10-12-5-2-1-3-6-12)17-13-9-15(13)7-4-8-16-11-15/h1-3,5-6,13,16H,4,7-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYXRQXUQGEQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2NC(=O)OCC3=CC=CC=C3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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